Dimethoxy Dienogest

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

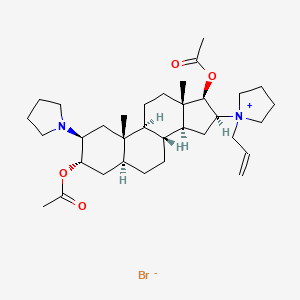

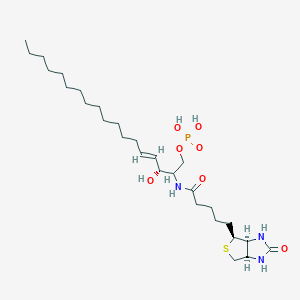

Dimethoxy Dienogest is a derivative of Dienogest , which is an oral progestin used for the treatment of endometriosis as monotherapy or contraception in combination with ethinylestradiol . It is an orally-active semisynthetic progestogen which also possesses the properties of 17α-hydroxyprogesterone . It has antiandrogenic properties .

Synthesis Analysis

The synthesis of Dienogest has been described in several patents . One method involves the conversion of ketal (3,3-dimethoxy-estra-5 (10), 9 (11)-diene-17-one) to Dienogest in three steps . Another method describes a one-pot synthesis of Dienogest from 3,3-dimethoxy-estra-5 (10), 9 (11)-diene-17-one, on treatment with dilute sulfuric acid .

Molecular Structure Analysis

The molecular formula of Dimethoxy Dienogest is C22H31NO3 . The molecular weight is 357.49 . The structure of Dienogest, from which Dimethoxy Dienogest is derived, includes two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system .

Aplicaciones Científicas De Investigación

Application in In Vitro Fertilization and Embryo Transfer (IVF-ET) Outcomes

Scientific Field

Reproductive Medicine

Summary of the Application

DNG is used as a pretreatment in IVF-ET procedures for patients with endometriosis .

Methods of Application

The study involved a comprehensive search for relevant publications on PubMed, Embase, Cochrane Library, Web of Science, CNKI, WanFang, and VIP . The primary outcomes included clinical pregnancy rate and live birth rate .

Results or Outcomes

The study found that DNG treatment exhibited similar effects to non-DNG treatment on either the primary or the secondary outcomes . However, the DNG group had a significantly greater clinical pregnancy rate than the non-hormonal treatment group .

Application in Endometriosis Surgery

Scientific Field

Gynecology

Summary of the Application

DNG is compared with GnRH-a for efficacy after endometriosis surgery .

Methods of Application

Patients with endometriosis were treated with either DNG or GnRH-a after surgery .

Results or Outcomes

The therapeutic effects of the two drugs were basically the same in patients with endometriosis . However, DNG was found to be better than GnRH-a in preventing postoperative recurrence .

Application in Ameliorating Quality of Life, Pain, and Intestinal Symptoms

Scientific Field

Gastroenterology

Summary of the Application

Long-term therapy with DNG is evaluated for its efficacy in ameliorating quality of life, pain, and intestinal symptoms of patients affected by rectosigmoid endometriosis .

Methods of Application

The study involved long-term administration of DNG .

Results or Outcomes

Safety And Hazards

Dienogest is classified as Carcinogenicity, Category 2 and Reproductive toxicity, Category 1A according to Regulation (EC) No. 1272/2008 [CLP] . It may cause harm to breast-fed children . Precautionary measures include avoiding contact during pregnancy and while nursing, and not to eat, drink or smoke when using this product .

Direcciones Futuras

Dienogest therapy after endometriosis surgery has been shown to reduce the risk of recurrence compared with placebo or alternative treatments . It is superior to placebo and similar to GnRHa in decreasing rate of recurrence after endometriosis surgery . These results show that dienogest is safe to use for at least five years and is an effective treatment for endometriosis for long periods .

Propiedades

IUPAC Name |

2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRQICJYXLKNOT-MXEMCNAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethoxy Dienogest | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

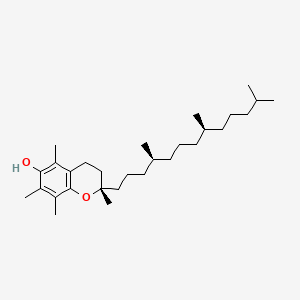

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)

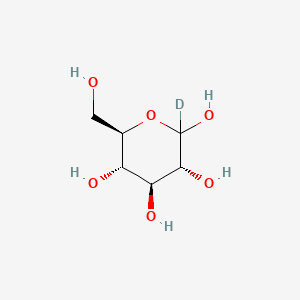

![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)

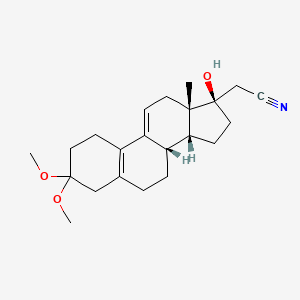

![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)